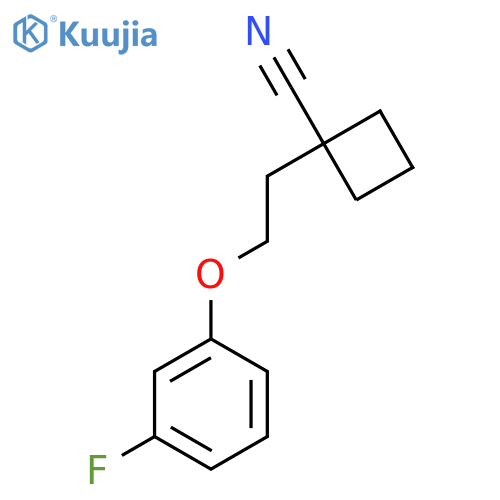Cas no 2229031-55-2 (1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile)
1-2-(3-フルオロフェノキシ)エチルシクロブタン-1-カルボニトリルは、フッ素置換基を有するシクロブタン骨格を特徴とする有機化合物です。その分子構造は、3-フルオロフェノキシ基とニトリル基がエチル鎖を介してシクロブタン環に結合しており、高い立体選択性と反応性を示します。特に医薬品中間体や材料科学分野において、フッ素原子の電子吸引効果により、代謝安定性や脂溶性の向上が期待されます。また、シクロブタン環の剛直性が分子設計における立体配座制御に寄与し、生物活性化合物の開発において有用な構造ユニットとしての潜在性を有しています。

2229031-55-2 structure
商品名:1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile
1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile
- 2229031-55-2
- 1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile
- EN300-1779907
-
- インチ: 1S/C13H14FNO/c14-11-3-1-4-12(9-11)16-8-7-13(10-15)5-2-6-13/h1,3-4,9H,2,5-8H2
- InChIKey: VLCDYRAOWQYRLK-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)OCCC1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 219.105942232g/mol
- どういたいしつりょう: 219.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 33Ų
1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1779907-0.05g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1779907-2.5g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1779907-0.25g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1779907-0.1g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1779907-1.0g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-1779907-0.5g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1779907-5.0g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-1779907-10.0g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 10g |
$4914.0 | 2023-05-26 | ||
| Enamine | EN300-1779907-5g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 5g |
$3313.0 | 2023-09-20 | ||
| Enamine | EN300-1779907-1g |
1-[2-(3-fluorophenoxy)ethyl]cyclobutane-1-carbonitrile |
2229031-55-2 | 1g |
$1142.0 | 2023-09-20 |
1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile 関連文献
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2229031-55-2 (1-2-(3-fluorophenoxy)ethylcyclobutane-1-carbonitrile) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
